N-[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]-b-alanine (41)
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Overview
Description
. This compound is characterized by its unique structure, which includes a benzoyl group attached to a b-alanine moiety through a 4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl linkage.
Preparation Methods
The synthesis of N-[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]-b-alanine involves several steps. One common method includes the reaction of 4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl chloride with b-alanine in the presence of a base. The reaction conditions typically involve the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]-b-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]-b-alanine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]-b-alanine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which are involved in various cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]-b-alanine can be compared with other similar compounds, such as:
- 4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
- 4-(4-Methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl chloride These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of N-[4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzoyl]-b-alanine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[[4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-9-8-23(21,22)16(14(9)20)11-4-2-10(3-5-11)13(19)15-7-6-12(17)18/h2-5,9H,6-8H2,1H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJQTSRANMAHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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